trans-1,2-Cyclohexanediol

Catalog No.
S606742
CAS No.
1460-57-7
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Cyclohexanediol

CAS Number

1460-57-7

Product Name

trans-1,2-Cyclohexanediol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1

InChI Key

PFURGBBHAOXLIO-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)O)O

Synonyms

1,2-cyclohexanediol, 1,2-cyclohexanediol, (cis)-isomer, 1,2-cyclohexanediol, (trans)-isomer, cis-1,2-cyclohexanediol, trans-1,2-cyclohexanediol

Canonical SMILES

C1CCC(C(C1)O)O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O

Organic Chemical Synthesis Intermediate

trans-1,2-Cyclohexanediol (also known as trans-cyclohexane-1,2-diol) is a colorless, crystalline diol (a molecule with two hydroxyl groups) derived from cyclohexane. It exists as one of two stereoisomers of cyclohexane-1,2-diol, the other being cis-1,2-cyclohexanediol. The "trans" prefix indicates the hydroxyl groups are positioned on opposite sides of the cyclohexane ring [].

This compound is found naturally in castoreum, a secretion produced by beavers []. In scientific research, trans-1,2-cyclohexanediol serves as an intermediate in various organic syntheses [].


Molecular Structure Analysis

The key feature of trans-1,2-cyclohexanediol's structure is the six-membered cyclohexane ring with hydroxyl groups attached to carbons 1 and 2 in a trans configuration. This means the OH groups are on opposite sides of the ring, creating a non-planar molecule with distinct spatial orientation [, ].

The presence of two hydroxyl groups makes trans-1,2-cyclohexanediol a diol, capable of hydrogen bonding with itself and other molecules containing hydrogen bond acceptors. This can influence its physical properties and reactivity [].


Chemical Reactions Analysis

Synthesis:

One method for synthesizing trans-1,2-cyclohexanediol involves the catalytic hydrogenation of cyclohexene oxide [].

C6H10O + H2 -> trans-C6H12O2

Other Reactions:

Trans-1,2-cyclohexanediol can undergo further reactions depending on the conditions. For example, it can be dehydrogenated to form cyclohexanedione [].

The enzyme cyclohexane-1,2-diol dehydrogenase can convert trans-1,2-cyclohexanediol to 2-hydroxycyclohexan-1-one with the help of NAD+ (nicotinamide adenine dinucleotide) as a coenzyme [].

trans-C6H12O2 + NAD+ -> 2-Hydroxycyclohexan-1-one + NADH + H+

Physical and Chemical Properties

  • Melting Point: 101-104 °C (lit.) []
  • Boiling Point: No data available.
  • Solubility: Soluble in chloroform and methanol [].
  • Stability: Stable under normal storage conditions (below 30°C) [].

XLogP3

0.2

LogP

0.08 (LogP)

Melting Point

102.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1460-57-7

Wikipedia

Trans-1,2-cyclohexanediol

Dates

Modify: 2023-09-14

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